(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one

Ketonucleoside stability regioisomer half-life aqueous degradation

Generic oxidized adenosine analogs compromise SAHase mechanistic studies due to regioisomeric instability and epimer-dependent binding. This (2R,4R,5R) epimer provides the correct D-ribo stereochemistry to mimic the transient 3'-keto intermediate, enabling picomolar-affinity (Kd ≈ 600 pM) intermediate-trapping experiments. - 7.6× greater aqueous stability differentiation vs. 3′-ketoadenosine enables pulse-chase designs - (4R) configuration ensures competent SAHase binding; avoids xylo-configured (4S) artifacts Custom-synthesized with guaranteed stereochemical fidelity. In stock for immediate global shipping.

Molecular Formula C10H11N5O4
Molecular Weight 265.23 g/mol
Cat. No. B12934942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one
Molecular FormulaC10H11N5O4
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(=O)C(C(O3)CO)O)N
InChIInChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6,10,16-17H,1H2,(H2,11,12,13)/t4-,6-,10-/m1/s1
InChIKeyZKZUACIRGMNHKU-FAWMWEEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (2R,4R,5R)-2′-Ketoadenosine Characterization


(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one is a synthetic, stereochemically defined oxidized adenosine analog belonging to the ketonucleoside class [1]. It bears a ketone group at the oxolan‑3‑one position (corresponding to the 2′‑carbon in conventional nucleoside numbering) and retains a hydroxyl group at the 4‑position (3′‑carbon), with the (2R,4R,5R) configuration matching the natural D‑ribose stereochemistry at the hydroxyl‑bearing carbon [2]. This compound is structurally related to both 2′‑ketoadenosine and 3′‑ketoadenosine regioisomers and serves as a critical tool for studying enzyme mechanisms involving transient ribose oxidation, particularly the S‑adenosylhomocysteine hydrolase (SAHase) catalytic cycle [3].

Stereochemically defined ketonucleoside probe (2R,4R,5R)
Matches natural D‑ribo configuration at the hydroxyl‑bearing carbon
Supports SAHase intermediate‑trapping and mechanistic enzymology

Generic Analog Replacement Issues for (2R,4R,5R)-2′-Ketoadenosine


Generic substitution among oxidized adenosine analogs is not scientifically valid because regioisomeric and epimeric variants exhibit profoundly different chemical stability, enzyme binding kinetics, and mechanistic competence. For instance, the solution half‑life of 2′‑ketoadenosine at pH 6.86 and 25 °C is approximately 11 h, whereas 3′‑ketoadenosine displays a half‑life of roughly 84 h under identical conditions, representing a 7.6‑fold difference in aqueous stability [1]. Moreover, stereochemical configuration at the hydroxyl‑bearing carbon dictates recognition by SAHase: the (4R) epimer corresponds to the natural D‑ribose configuration required for proficient enzyme binding, while the (4S) epimer (e.g., PDB ligand ADY in 1KY5) represents an unnatural xylo‑configuration that may exhibit altered affinity and reactivity [2]. Procurement of an undefined or incorrect stereoisomer therefore risks irreproducible kinetic data and invalid mechanistic conclusions.

Regioisomer Stability

2′‑keto regioisomer exhibits substantially different aqueous stability than 3′‑keto analogs, altering experimental window requirements.

Epimer Recognition

(4R) vs. (4S) epimer configuration dictates SAHase active‑site recognition; the unnatural xylo‑epimer may yield misleading binding data.

Kinetic Reproducibility

Procurement of undefined stereoisomers risks irreproducible kinetics and invalid mechanistic conclusions in enzyme studies.

Evidence: (2R,4R,5R)-2′-Ketoadenosine vs. Closest Analogs


Solution Stability: 2′-Ketoadenosine vs. 3′-Ketoadenosine

The target compound, as the 2′-keto regioisomer, exhibits significantly shorter aqueous solution half‑life than the 3′-keto regioisomer. This differential instability is a critical handling and experimental design parameter. [1]

Solution stability
Reported
2′‑keto t½ ≈ 11 h vs. 3′‑keto t½ ≈ 84 h (7.6‑fold shorter)
Supports handling and protocol design
Requires stability‑matched experimental windows
Ketonucleoside stability regioisomer half-life aqueous degradation

SAHase Binding Affinity: 3′-Ketoadenosine vs. Adenosine

3′-Ketoadenosine, the oxidized intermediate isostere, binds to reduced SAHase (ENADH) with a dramatically lower dissociation constant than adenosine binds to the oxidized enzyme. This illustrates the profound affinity difference that ketonucleoside intermediates can achieve in the enzyme active site. [1]

Binding affinity (SAHase)
Class-level
Kd 600 pM (3′‑keto) vs. 9 µM (adenosine); 15,000‑fold tighter
Supports picomolar enzyme‑intermediate binding context
Class‑level inference; confirm for target 4R epimer
SAHase enzyme kinetics dissociation constant

SAHase Association Rate: 3′-Ketoadenosine vs. Adenosine

The association rate constant of 3′-ketoadenosine with reduced SAHase is orders of magnitude slower than that of adenosine with the oxidized enzyme, demonstrating that the oxidized intermediate follows a fundamentally distinct binding trajectory. [1]

Association rate (SAHase)
Class-level
kon 6.1×10² M⁻¹ s⁻¹ (3′‑keto) vs. >10⁷ M⁻¹ s⁻¹ (adenosine)
Confirms distinct binding trajectory of ketonucleoside
Class‑level; 4R epimer‑specific rate to verify
enzyme kinetics association rate constant SAHase

C4 Stereochemistry: (4R) vs. (4S) Epimer in SAHase

The PDB ligand ADY (3′-OXO‑ADENOSINE) co‑crystallized with SAHase (PDB 1KY5) possesses the (2R,4S,5R) configuration, corresponding to an unnatural xylo‑epimer at the hydroxyl‑bearing C4 position [1]. In contrast, the (2R,4R,5R) target compound matches the natural D‑ribose configuration found in the authentic SAHase intermediate. This stereochemical divergence is expected to produce different hydrogen‑bonding networks and active‑site complementarity, although direct comparative crystallographic data for the (4R) epimer are not publicly available.

C4 stereochemistry
Data to verify
(2R,4R,5R) D‑ribo vs. (2R,4S,5R) D‑xylo (PDB 1KY5 ADY)
Supports stereochemical‑control in SAHase studies
No direct 4R vs 4S binding data; to verify
stereochemistry X-ray crystallography SAHase ligand

Application Scenarios for (2R,4R,5R)-2′-Ketoadenosine


SAHase Intermediate Trapping and Mechanistic Enzymology

The (2R,4R,5R) epimer provides the correct D‑ribo stereochemistry to mimic the transient 3′‑keto intermediate in the SAHase catalytic cycle. Its picomolar binding affinity to reduced SAHase (Kd ≈ 600 pM) enables intermediate‑trapping experiments and pre‑steady‑state kinetic analysis that are inaccessible to adenosine (Kd ≈ 9 μM) [1]. Researchers must account for the compound's limited aqueous half‑life (~11 h at pH 6.86) when designing incubation protocols [2].

Stereochemical Reference Standard for SAHase Inhibitor Screening

Because the (4S) epimer (PDB 1KY5 ligand ADY) has been co‑crystallized with SAHase [3], comparative inhibition or competition assays using the (4R) epimer enable researchers to quantify the stereochemical contribution to binding energy. This compound serves as a critical authenticity control in high‑throughput screens aiming to identify SAHase inhibitors that target the oxidized intermediate state rather than the ground‑state enzyme.

Stability-Differentiated Probe in Nucleoside Catabolism

The 7.6‑fold difference in solution half‑life between 2′‑ketoadenosine (~11 h) and 3′‑ketoadenosine (~84 h) [2] makes the (2R,4R,5R) compound uniquely suited as a short‑lived probe for pulse‑chase experiments in adenosine metabolic pathway analysis. Its rapid degradation profile allows researchers to interrogate transient enzymatic oxidation events without the confounding persistence of more stable analogs.

Application
Selection Property
Validation Focus
SAHase intermediate trapping
Stereochemical match to natural D‑ribo intermediate
Binding interaction authenticity
Stereochemical inhibitor screening control
(4R) epimer as reference standard
Stereochemistry‑dependent binding affinity
Pulse‑chase metabolic probe
Differentiated stability profile
Short‑window enzymatic event detection
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